![molecular formula C12H13N3O3S B5596522 1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)
1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone
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Overview
Description
The compound belongs to a class of chemicals featuring a core 1,2,4-triazole moiety, known for versatile applications in pharmaceutical and materials science due to their structural uniqueness and functional adaptability. The presence of a dihydroxyphenyl group suggests potential for bioactivity, given its structural similarity to natural phenolic compounds.
Synthesis Analysis
Synthesis of related 1,2,4-triazole derivatives often involves the reaction of substituted triazole thiol with chloroacetyl compounds, in the presence of base, to yield novel triazole derivatives with various functional groups attached to the triazole ring (Wei-yong Liu et al., 2010). These syntheses are characterized by their stepwise procedures, which allow for the introduction of diverse substituents, offering a wide range of chemical and physical properties.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated through X-ray crystallography, revealing detailed geometrical parameters such as bond lengths, angles, and conformational aspects. For instance, the crystal structure determination of similar compounds showcases the spatial arrangement of the triazole ring and its substituents, providing insights into potential intermolecular interactions and steric effects (V. Kesternich et al., 2010).
properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-11-13-12(15-14-11)19-6-10(18)8-4-3-7(16)5-9(8)17/h3-5,16-17H,2,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYKKDAIKIIIKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)C2=C(C=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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